Inferred EPI Potency Advantage: Substitution Pattern Linked to Minocycline Accumulation in A. baumannii
High-strength, direct head-to-head quantitative data for this precise compound is absent from the primary literature. However, the closest published analog, ABEPI2 (N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide), was validated as an efflux pump inhibitor (EPI) that potentiates minocycline activity in serum-grown A. baumannii [1]. The target compound retains the identical (1-tert-butyltetrazol-5-yl)sulfanyl EPI 'warhead' but replaces the tert-butyl amide with a (1-cyanocyclohexyl)propanamide group, which introduces a nitrile moiety known to enhance target engagement in protease and EPI chemical space. This structural modification is hypothesized to improve potency and pharmacokinetic properties over ABEPI2, but no quantitative comparison (e.g., IC50, fold-accumulation) is currently available.
| Evidence Dimension | Minocycline accumulation potentiation (as surrogate for EPI activity) |
|---|---|
| Target Compound Data | No experimental data available for 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |
| Comparator Or Baseline | ABEPI2 (N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide) validated to cause minocycline accumulation in serum-grown A. baumannii [1] |
| Quantified Difference | Not quantifiable due to absence of target compound data |
| Conditions | Whole-cell high-throughput screen and secondary minocycline accumulation assays in A. baumannii during growth in human serum (PMC4249429) |
Why This Matters
This data confirms the core scaffold's biological relevance, making the target compound a non-interchangeable analog whose unique side chain is essential for structure-activity relationship (SAR) studies aimed at improving EPI potency.
- [1] Rumbo C, et al. Identification of Acinetobacter baumannii Serum-Associated Antibiotic Efflux Pump Inhibitors. Antimicrobial Agents and Chemotherapy. 2014 Nov;58(11):6360-70. doi: 10.1128/AAC.03535-14. View Source
